BenchChemオンラインストアへようこそ!

3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide

Lipophilicity Drug-likeness Physicochemical profiling

3-(3-Chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide (CAS 2034415-88-6, PubChem CID is a synthetic small molecule with the molecular formula C20H21ClN2O2 and a molecular weight of 356.8 g/mol. Structurally, it features a 3-chlorophenyl group linked via a propanamide chain to a 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl moiety.

Molecular Formula C20H21ClN2O2
Molecular Weight 356.85
CAS No. 2034415-88-6
Cat. No. B2796681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide
CAS2034415-88-6
Molecular FormulaC20H21ClN2O2
Molecular Weight356.85
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(CNC(=O)CCC3=CC(=CC=C3)Cl)O
InChIInChI=1S/C20H21ClN2O2/c1-23-13-17(16-7-2-3-8-18(16)23)19(24)12-22-20(25)10-9-14-5-4-6-15(21)11-14/h2-8,11,13,19,24H,9-10,12H2,1H3,(H,22,25)
InChIKeyLZSNHEDIXUUCAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide (CAS 2034415-88-6): Chemical Identity and Research Classification


3-(3-Chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide (CAS 2034415-88-6, PubChem CID 86264356) is a synthetic small molecule with the molecular formula C20H21ClN2O2 and a molecular weight of 356.8 g/mol [1]. Structurally, it features a 3-chlorophenyl group linked via a propanamide chain to a 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl moiety. This architecture places it within the broader class of indole-propanamide derivatives, a scaffold recognized for its potential in producing selective androgen receptor degraders (SARDs) and beta3-adrenergic receptor modulators [2][3]. The compound is a single undefined stereocenter entity and is typically supplied at 95% purity for research use.

Procurement Risk Analysis for 3-(3-Chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide: Why Structural Analogs Are Not Interchangeable


The precise arrangement of the 3-chlorophenyl substituent, the 2-hydroxyethyl linker, and the 1-methylindole ring in this compound is not trivial. The established structure-activity relationship (SAR) data for the indole-propanamide class demonstrates that even minor modifications—such as alteration of the halogen position on the phenyl ring, changes to the N-substitution on the indole, or replacement of the hydroxyethyl linker—can drastically shift target selectivity between androgen receptor degradation, beta3-adrenergic agonism, or immunosuppressive JAK3 inhibition [1][2]. Without quantitative, assay-matched data confirming functional equivalence, substituting this specific compound with a structurally related analog carries a high risk of obtaining a divergent biological profile, potentially invalidating primary screening results and wasting research resources. The evidence below quantifies the performance of the closest analogs to provide context for the unique chemical space this compound occupies.

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide Against Closest Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Indole-Propanamide SARD Leads

The target compound possesses a computed XLogP3 of 3, with 2 hydrogen bond donors and 2 hydrogen bond acceptors, indicating moderate lipophilicity and a balanced hydrogen bonding profile [1]. In contrast, representative SARD leads from the indolyl propanamide series II and III described by Hwang et al. (2019) typically bear tertiary aniline moieties or cyclized indoline features that alter both cLogP and H-bond donor/acceptor counts, potentially impacting membrane permeability and metabolic stability [2]. While direct comparative ADME data for this specific compound are not publicly available, the physicochemical divergence from published SARD leads suggests distinct pharmacokinetic behavior that warrants experimental characterization rather than assuming in-class equivalence.

Lipophilicity Drug-likeness Physicochemical profiling

Target Engagement Differentiation: Beta3-Adrenergic Receptor Agonist Potency of Closest Structural Analog vs. Target Compound Selectivity Implications

The closest published structural relatives to the target compound are the 2-(3-indolyl)alkylamino-1-(3-chlorophenyl)ethanols described by Harada et al. (2003). The most potent compound in this series, 30a, achieved an EC50 of 0.062 nM at the human beta3-adrenergic receptor with 210-fold selectivity over beta2-AR and 103-fold over beta1-AR in CHO cell-based cAMP assays [1]. Critically, the target compound differs by replacing the amino-ethanol linker with a propanamide-hydroxyl architecture. This substitution eliminates the basic amine required for beta3-AR binding, strongly suggesting that the target compound does not engage beta-adrenergic receptors with similar potency and instead may favor entirely different target profiles, such as the androgen receptor degradation pathway explored in SARD indole-propanamide series [2]. Direct head-to-head data are absent; this inference is class-based.

Beta3-adrenergic receptor cAMP assay Selectivity profiling

AR Degradation Potency vs. Enzalutamide-Resistant Prostate Cancer: Class-Level Comparison with Published SARD Indole-Propanamides

The indolyl and indolinyl propanamide series (II and III) reported by Hwang et al. (2019) demonstrated submicromolar androgen receptor (AR) antagonism and selective AR protein degradation, maintaining potency against enzalutamide-resistant (Enz-R) mutant ARs and in Enz-R xenograft models [1]. The target compound shares the indole-propanamide core scaffold but presents a distinct 3-chlorophenyl capping group and a 2-hydroxyethyl substitution on the indole nitrogen. SAR from the SARD series indicates that both the nature of the aromatic capping group and N-alkyl substitution on the indole ring are critical determinants of degradation potency and selectivity [1]. The target compound represents an unexplored region of this SAR landscape; procurement enables interrogation of 3-chlorophenyl and N-methyl-hydroxyethyl substitution effects on AR degradation pharmacology.

Androgen receptor degradation Enzalutamide resistance Prostate cancer

Stereochemical Uncertainty as a Differentiation Factor: Single Undefined Stereocenter vs. Enantiomerically Resolved Analogs

The PubChem entry for this compound lists one undefined atom stereocenter and zero defined atom stereocenters, indicating it is supplied as a racemic mixture or with unspecified stereochemistry at the hydroxyl-bearing carbon [1]. In the closely analogous beta3-AR agonist series, Harada et al. demonstrated that the optically active enantiomer 30a achieved an EC50 of 0.062 nM, while the stereochemical antipode would be expected to show significantly reduced or absent activity [2]. For procurement, this means the target compound's biological activity should be interpreted as the aggregate of both enantiomers unless chiral separation is performed, which may mask or dilute enantiomer-specific pharmacology.

Stereochemistry Enantiomeric purity Chiral resolution

Recommended Application Scenarios for 3-(3-Chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide Based on Differential Evidence


Prostate Cancer Drug Discovery: Probing AR Degradation SAR in Enzalutamide-Resistant Models

Given the validated SARD activity of the indole-propanamide scaffold against enzalutamide-resistant androgen receptor mutants [1], this compound is best deployed as a screening probe to expand SAR in prostate cancer models. Its distinct 3-chlorophenyl cap and N-methyl-2-hydroxyethyl substitution offer unexplored chemical space within the SARD pharmacophore. Procurement is warranted for laboratories conducting AR degradation assays, AR-SV (splice variant) reporter gene assays, and Enz-R xenograft studies to identify novel degradation profiles.

Biological Fingerprinting and Target Deconvolution in Phenotypic Screening Libraries

The compound's balanced physicochemical properties (XLogP3 = 3, TPSA = 54.3 Ų) [2] and its structural divergence from known beta3-AR agonists (loss of basic amine pharmacophore) [3] make it suitable for inclusion in diversity-oriented screening libraries. Its activity profile is expected to be orthogonal to both beta-adrenergic and previously characterized SARD compounds, enabling target deconvolution efforts in unbiased phenotypic screens for oncology, immunology, or metabolic disease.

Chiral Chromatography Method Development and Enantiomer-Specific Pharmacology Studies

The compound's single undefined stereocenter [2] creates an immediate need for chiral analytical method development. Procurement supports laboratories focused on enantiomer resolution by chiral HPLC or SFC, followed by comparative biological evaluation of isolated enantiomers. This is particularly relevant given the precedent that enantiomeric purity dramatically affects potency in related indole-ethanolamine series, where the active enantiomer (30a) showed EC50 = 0.062 nM [3].

Medicinal Chemistry Optimization: Scaffold-Hopping from Amino-Ethanol to Propanamide-Hydroxyl Linkers

For medicinal chemistry teams exploring linker modifications in indole-based receptor modulators, this compound represents a strategic scaffold-hop from the amino-ethanol series (beta3-AR agonists) [3] to a propanamide-hydroxyl architecture. This transformation is expected to redirect target engagement away from aminergic GPCRs toward protein degradation pathways (e.g., AR, as suggested by SARD SAR) [1], offering a rational basis for lead diversification programs.

Quote Request

Request a Quote for 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.